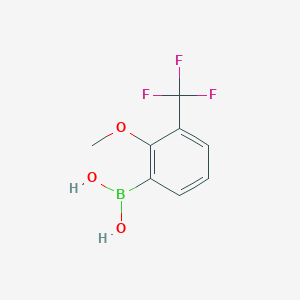
2-Methoxy-3-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
“2-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a type of boronic acid. Boronic acids are an important group of compounds with a wide range of applications . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .
Chemical Reactions Analysis
“2-Methoxy-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” include its molecular weight, which is 219.95 . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .
Wissenschaftliche Forschungsanwendungen
- Suzuki-Miyaura cross-coupling reactions : This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
- Aerobic oxidative cross-coupling : This reaction is used to form carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
- Microwave-assisted Petasis reactions : This is a multi-component reaction used to synthesize a variety of organic compounds .
- Rhodium-catalyzed addition reactions : These reactions are used to form new carbon-carbon bonds, often in the synthesis of complex organic molecules .
- Synthesis of lactate dehydrogenase inhibitors : These compounds are potential anticancer agents, as they can inhibit the growth of cancer cells .
- Synthesis of PA-824 analogs : These are potential antituberculosis drugs .
- Suzuki-Miyaura cross-coupling reactions : This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
- Aerobic oxidative cross-coupling : This reaction is used to form carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
- Microwave-assisted Petasis reactions : This is a multi-component reaction used to synthesize a variety of organic compounds .
- Rhodium-catalyzed addition reactions : These reactions are used to form new carbon-carbon bonds, often in the synthesis of complex organic molecules .
- Synthesis of lactate dehydrogenase inhibitors : These compounds are potential anticancer agents, as they can inhibit the growth of cancer cells .
- Synthesis of PA-824 analogs : These are potential antituberculosis drugs .
- Suzuki-Miyaura cross-coupling reactions : This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
- Aerobic oxidative cross-coupling : This reaction is used to form carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
- Microwave-assisted Petasis reactions : This is a multi-component reaction used to synthesize a variety of organic compounds .
- Rhodium-catalyzed addition reactions : These reactions are used to form new carbon-carbon bonds, often in the synthesis of complex organic molecules .
- Synthesis of lactate dehydrogenase inhibitors : These compounds are potential anticancer agents, as they can inhibit the growth of cancer cells .
- Synthesis of PA-824 analogs : These are potential antituberculosis drugs .
Safety And Hazards
The safety data sheet for “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMWHSHYJWYJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670042 | |
| Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1072946-62-3 | |
| Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

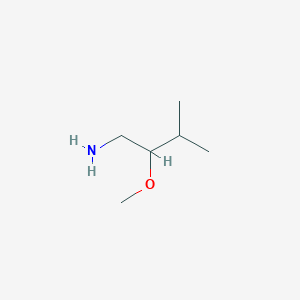
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)
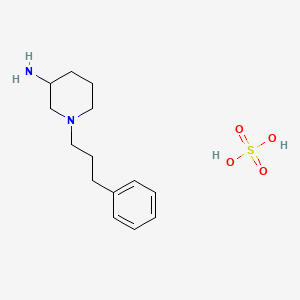
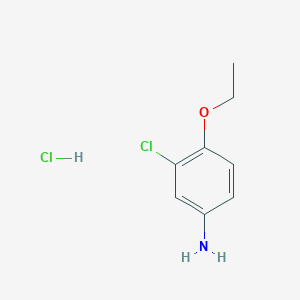
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
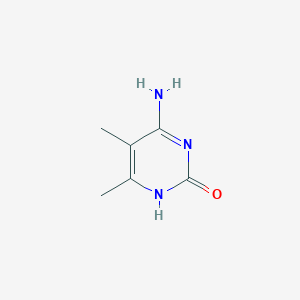
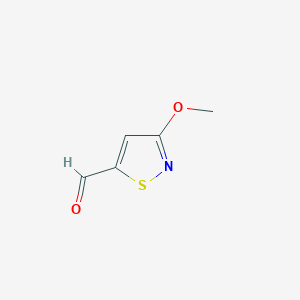
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)
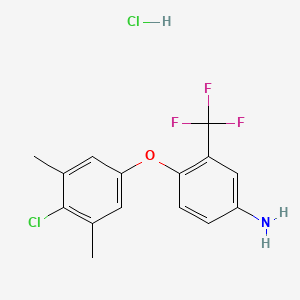
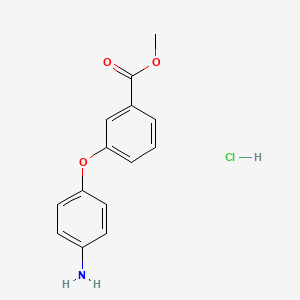
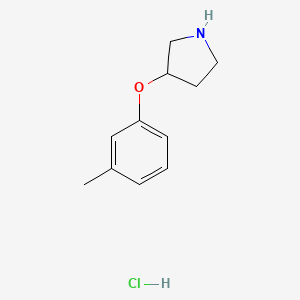
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)